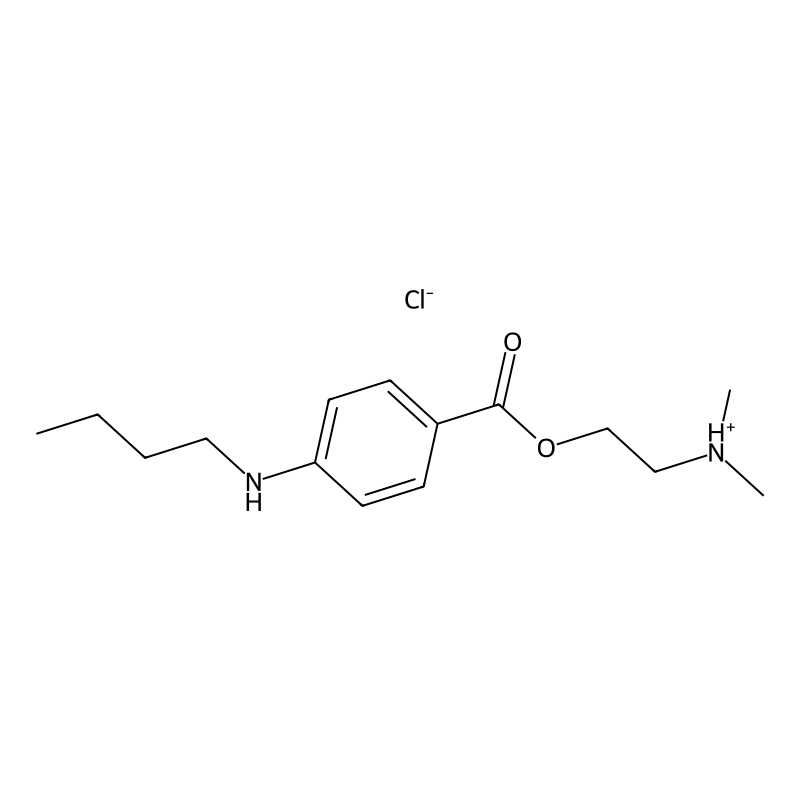

Tetracaine Hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Comprehensive Technical Analysis of Tetracaine Hydrochloride Solubility in Aqueous Solutions

Introduction and Clinical Relevance

Tetracaine hydrochloride (TCH) is an ester-type local anesthetic of significant pharmaceutical importance, clinically employed for topical ophthalmic anesthesia, spinal anesthesia, and superficial dermatological procedures. The molecular structure of TCH consists of a hydrophobic aromatic moiety and a hydrophilic amine group, conferring distinct amphiphilic properties that directly influence its solubility behavior and pharmacological efficacy. The cationic form (TCH⁺) generated upon dissolution in water is recognized as the primary bioactive species responsible for blocking sodium ion channels in neuronal membranes, thereby preventing the transmission of pain signals along nerve pathways. Understanding the aqueous solubility and self-association behavior of TCH is paramount for pharmaceutical scientists developing optimized drug delivery systems, as these properties directly impact bioavailability, formulation stability, and therapeutic effectiveness [1] [2].

The fundamental challenge in TCH formulation stems from the pH-dependent equilibrium between its cationic (TCH⁺) and uncharged (TC) forms. While the hydrochloride salt is freely soluble in aqueous solutions, the intrinsic solubility characteristics of the parent compound necessitate careful consideration of solution conditions. This equilibrium profoundly affects not only solubility parameters but also membrane partitioning behavior, which can subsequently influence therapeutic efficiency. Additionally, the amphiphilic nature of TCH molecules leads to characteristic colloidal behavior in solution, including the formation of micellar aggregates above a critical concentration threshold—a phenomenon with direct implications for both drug delivery and safety profiles, particularly given that high concentrations of local anesthetics in spinal anesthesia have been associated with serious adverse events [2].

Solubility and Micellization Fundamentals

Core Concepts and Phase Behavior

This compound exhibits complex solution behavior governed by both solubility equilibria and micellization processes, characteristic of ionic surfactant systems. The Krafft temperature (Tₖ), representing the point below which solubility limits prevent micelle formation, has been identified at approximately 7.8°C for TCH aqueous solutions. Below this temperature, the drug exists primarily as crystalline hydrate, while above Tₖ, monomers dissolve and form micelles once the critical micelle concentration (cmc) is exceeded. This phase behavior is crucial for formulators considering storage conditions and administration environments for TCH-containing pharmaceuticals [2].

The micellization process for TCH follows the typical pattern of ionic surfactants, with molecules spontaneously aggregating to form nanoscale structures (typically 10-100 nm) when the monomer concentration exceeds the cmc. These micelles consist of a hydrophobic core formed by the aromatic butylaminobenzoate regions of TCH molecules, surrounded by a hydrophilic shell comprising the charged dimethylaminoethyl groups and associated counterions. This self-assembly phenomenon directly influences drug solubility, as hydrophobic compounds—including TCH itself in its uncharged form—can be incorporated into micellar structures, effectively increasing their apparent solubility in aqueous environments [3] [2].

Molecular Structure and Aggregate Formation

The structural basis for TCH's solution behavior lies in its amphiphilic architecture, which features a hydrophobic aromatic domain (para-butylaminobenzoate) connected to a hydrophilic head group (tertiary amine protonated to form a quaternary ammonium cation in acidic conditions). This molecular duality drives the spontaneous assembly process, with the hydrophobic effect serving as the primary thermodynamic driving force for micellization. The resulting aggregates may adopt various morphologies including spherical micelles, rod-like structures, and stacking-type assemblies, with specific forms dependent on concentration, temperature, and solution conditions [4] [2].

Table: Key Molecular and Colloidal Properties of this compound

| Property | Value | Conditions | Significance |

|---|---|---|---|

| Molecular Weight | 300.82 g/mol | - | Determines molar concentration calculations |

| pKₐ | 8.46 | 25°C | Governs pH-dependent charge state and solubility |

| Krafft Temperature | 7.8°C | Aqueous solution | Minimum temperature for micelle formation |

| Aggregation Number | ~6-8 monomers/micelle | Above cmc | Indicates small aggregate size |

| Micelle Size Range | 10-100 nm | Above cmc | Typical nanomicelle dimensions |

Quantitative Solubility and CMC Data

Experimental CMC Values and Methodological Variations

The critical micelle concentration of this compound has been extensively characterized using multiple analytical techniques, with reported values demonstrating methodological and conditional dependence. Conductivity measurements at 25°C have established a cmc value of approximately 70 mM, which aligns with typical clinical preparation concentrations. This value signifies the threshold above which micellar aggregates begin to dominate the solution behavior of TCH. It is noteworthy that this cmc value exceeds typical clinical doses, suggesting that micellization phenomena may not occur under standard administration conditions, though proximity to this threshold warrants careful consideration in formulation design [2].

Different experimental approaches have yielded varying cmc values, highlighting the importance of methodological context. Surface tension measurements at 298.15 K have reported cmc values of 79.43 mM in the presence of 100 mM NaCl and 93.11 mM in salt-free aqueous solutions. These discrepancies reflect the influence of both methodological sensitivity and solution conditions on determining the precise micellization threshold. The addition of electrolytes like NaCl reduces electrostatic repulsion between cationic head groups through a shielding effect, thereby facilitating micelle formation at lower concentrations—a phenomenon of practical importance for formulators working with physiological solutions or buffered systems [3] [5].

Table: Experimentally Determined CMC Values for this compound

| Method | Temperature | Conditions | CMC Value | Reference |

|---|---|---|---|---|

| Conductivity | 25°C | Aqueous solution | 70 mM | [2] |

| Surface Tension | 298.15 K | 100 mM NaCl | 79.43 mM | [5] |

| Surface Tension | 298.15 K | No added salt | 93.11 mM | [3] |

| Thermal Conductivity | 25°C | Aqueous solution | ~70 mM | [2] |

| Coated Wire Electrode | 25°C | Aqueous solution | 99.8 mM | [2] |

Factors Influencing Solubility and Micellization

The solubility and micellization behavior of TCH are influenced by several key factors that pharmaceutical scientists must consider during formulation development:

Temperature Dependence: The cmc of TCH exhibits an inverse relationship with temperature, decreasing as thermal energy facilitates the dehydration of hydrophobic moieties and enhances micellar stability. The Krafft temperature of 7.8°C represents a critical threshold below which micelle formation becomes thermodynamically unfavorable [2].

pH and Ionic Equilibrium: The acid-base equilibrium between cationic (TCH⁺) and uncharged (TC) forms significantly influences solubility characteristics. The pKₐ of 8.46 dictates that at physiological pH (7.4), approximately 90% of TCH molecules exist in the cationic form, while higher pH values favor the neutral species with consequently different partitioning and aggregation behavior [2].

Electrolyte Effects: The addition of salts such as NaCl or KCl reduces the cmc through charge screening effects, with demonstrated reductions of approximately 30-50% in the presence of 100 mM NaCl. This phenomenon results from decreased electrostatic repulsion between cationic head groups, facilitating closer molecular approach and micelle formation at lower concentrations [5] [4].

Counterion Specificity: The nature of accompanying ions influences micellization thermodynamics, with different anions exhibiting varying capacities to stabilize micellar structures through specific binding interactions with the cationic head groups [4].

Experimental Determination Methods

Methodologies for Solubility and CMC Characterization

The characterization of TCH solubility and micellization behavior employs diverse analytical techniques, each providing complementary information about the system:

Surface Tension Measurements: This classic method determines cmc values by tracking the reduction in surface tension with increasing amphiphile concentration. The cmc is identified as the break point in the surface tension versus concentration plot, beyond which further concentration increases produce minimal surface tension changes. This approach also enables calculation of surface excess concentration and minimum area per molecule at the air-water interface, providing insight into molecular packing efficiency [3] [5].

Conductivity Measurements: Particularly suitable for ionic amphiphiles like TCH, this technique detects cmc as a distinct change in the slope of conductivity versus concentration plots. The method enables determination of counterion binding coefficients and provides insights into the thermodynamics of micellization through temperature-dependent studies. Recent advances have employed automated systems with temperature programming capabilities to comprehensively map phase behavior [2].

Spectroscopic Techniques: UV-Visible spectroscopy monitors micellization through changes in absorption spectra and solvatochromic shifts that reflect the transition from aqueous to micellar environments for solubilized chromophores. This approach also facilitates study of drug-surfactant binding interactions in mixed systems [5].

Volumetric Methods: Density measurements enable calculation of apparent molar volumes and partial molar volumes at infinite dilution, providing information on solute-solvent interactions and their temperature dependence. These parameters reveal insights into hydrophobic hydration and its disruption during micellization [4].

Experimental Workflow Visualization

The following diagram illustrates the generalized experimental workflow for determining TCH solubility and micellization parameters:

Experimental workflow for TCH solubility and micellization studies incorporating multiple analytical techniques and theoretical frameworks.

Detailed Experimental Protocols

4.3.1 Surface Tension Protocol for CMC Determination

Sample Preparation: Prepare stock solutions of TCH in distilled, deionized water (conductivity <18 μS·cm⁻¹) with concentrations spanning below and above the expected cmc (typically 1-500 mM). For mixed systems, prepare solutions with varying mole fractions of additional amphiphiles.

Measurement Procedure: Use a calibrated tensiometer (e.g., Sigma 701 tensiometer) with a platinum plate. Measure surface tension for each concentration at constant temperature (maintained with precision ±0.1°C). Allow sufficient time for equilibrium at each concentration (typically 5-10 minutes).

Data Analysis: Plot surface tension (γ) versus logarithm of concentration (ln C). Identify cmc as the point of clear inflection where the slope changes markedly. Apply linear regression to pre-micellar and post-micellar regions for precise determination [3] [5].

4.3.2 Conductivity Protocol for Temperature-Dependent Studies

Instrument Calibration: Calibrate conductivity cell with standard KCl solutions. Implement temperature control with circulating water bath (±0.01°C precision).

Measurement Series: Measure conductivity (κ) for TCH solutions across concentration range (2-500 mM) at multiple temperatures (e.g., 288.15-308.15 K). Allow thermal equilibration at each temperature before measurements.

Data Processing: Plot κ versus concentration for each temperature. Determine cmc from intersection point of two linear segments. Calculate thermodynamic parameters using Phillips and Evans equations [2].

Interaction and Mixed Systems

Synergistic Effects in Mixed Amphiphilic Systems

Binary mixtures of TCH with other amphiphiles demonstrate significant synergism, often exhibiting enhanced surface activity and reduced cmc values compared to individual components. These synergistic interactions result from electrostatic attraction between oppositely charged head groups combined with hydrophobic interactions between alkyl chains. Studies have demonstrated that the strength of synergism follows the order: anionic-cationic > nonionic-ionic > ionic-ionic > nonionic-nonionic, placing TCH-anionic surfactant mixtures in the most strongly interacting category [3] [5].

The interaction between TCH and Pluronic F127, a non-ionic triblock copolymer, exemplifies the benefits of mixed systems. These combinations demonstrate reduced cmc values, increased drug loading capacity, and improved micelle stability compared to single-component systems. The incorporation of TCH into Pluronic micelles enhances thermodynamic stability through strengthened hydrophobic interactions and hydrogen bonding, addressing limitations of single micellar systems such as larger particle size, low drug loading capacity, and instability—key considerations in nanocarrier design for drug delivery applications [3].

Quantitative Analysis of Molecular Interactions

The interaction parameters in mixed TCH-amphiphile systems can be quantitatively analyzed using several theoretical frameworks:

Rubingh's Model: This approach employs regular solution theory to calculate interaction parameter (β) and mixed micelle composition (X) from cmc values of individual components and their mixtures. Negative β values indicate attractive interactions (synergism), with magnitude reflecting interaction strength.

Rodenas' Method: An alternative thermodynamic treatment that provides complementary insight into molecular interactions without assuming ideality, particularly valuable for systems with strong specific interactions.

Motomura's Formalism: Based on excess thermodynamic quantities, this model enables calculation of partial molar excess free energies and provides molecular-level insight into interaction mechanisms [3] [5].

Table: Interaction Parameters for TCH with Anionic Surfactants (298.15 K)

| System | Mole Fraction Surfactant | β Value | X₁ᴿᵘᵇ | Synergism Strength |

|---|---|---|---|---|

| TCH + SDS | 0.1 | -15.20 | 0.56 | Strong |

| TCH + SDS | 0.7 | -15.72 | 0.65 | Strong |

| TCH + SDS | 0.9 | -17.11 | 0.67 | Very Strong |

| TCH + SLS | 0.05 | -8.86 | 0.50 | Moderate |

Binding Efficiency and Molecular Complexation

Spectroscopic studies, particularly UV-Visible absorption spectroscopy, have revealed substantial binding efficiency between TCH and anionic surfactants like sodium dodecyl sulfate (SDS) and sodium lauroyl sarcosine (SLS). These interactions manifest as characteristic changes in absorption spectra, including hypsochromic shifts (blue shifts) and hyperchromic effects (increased absorbance), indicating transition of drug molecules from aqueous to micellar environments. The binding constant (Kb) for TCH-SDS complexes has been shown to exceed that of TCH-SLS systems, reflecting stronger association likely due to optimized geometric complementarity and electrostatic interactions [5].

The molecular architecture of these mixed aggregates typically involves incorporation of TCH molecules at the micelle-water interface, with the cationic head group positioned near anionic surfactant head groups and the hydrophobic domain penetrating the micellar core. This arrangement maximizes both electrostatic and hydrophobic interactions while maintaining favorable contact with the aqueous environment. The resulting complexes demonstrate enhanced hydrophobicity and modified partition coefficients compared to individual components, with direct implications for transcellular transport and biodistribution profiles in pharmaceutical applications [5].

Theoretical and Practical Implications

Thermodynamic Analysis of Micellization

The micellization process for TCH is characterized by negative free energy changes (ΔG°mic < 0), indicating spontaneity under standard conditions. Thermodynamic analysis reveals that micelle formation is primarily entropy-driven at room temperature, with the hydrophobic effect serving as the dominant contributor. This driving force originates from the release of structured water molecules surrounding hydrophobic moieties upon transfer from aqueous solution to micellar interiors. The associated increase in solvent entropy more than compensates for the decreased conformational entropy of the amphiphile alkyl chains upon incorporation into micellar structures [2].

Temperature-dependent studies enable calculation of enthalpy (ΔH°mic) and entropy (ΔS°mic) contributions to the micellization process. These parameters typically exhibit enthalpy-entropy compensation, a common phenomenon in surfactant self-assembly where changes in enthalpy are partially offset by corresponding changes in entropy. The precise compensation temperature provides insight into the role of water structure in the aggregation process. For TCH systems, the balance between these thermodynamic contributions shifts with temperature, with enthalpy becoming increasingly dominant at elevated temperatures while entropy dominates at lower temperatures [2].

Pharmaceutical Formulation Guidance

Based on the comprehensive solubility and micellization data, several key recommendations emerge for pharmaceutical scientists developing TCH formulations:

Concentration Considerations: Since typical clinical concentrations (0.5-2% w/v, equivalent to ~16-67 mM) generally fall below the cmc range (70-93 mM), formulators seeking to leverage micellar encapsulation for modified release or enhanced stability should consider strategic addition of complementary amphiphiles to create mixed micelle systems with reduced cmc values [3] [6] [2].

Stability Optimization: The pH-dependent equilibrium between cationic and neutral TCH forms necessitates careful buffer selection and control. Formulations should maintain pH sufficiently below the pKₐ (8.46) to ensure predominance of the water-soluble cationic species while avoiding excessively acidic conditions that could promote degradation or patient discomfort [2].

Ionic Strength Management: The demonstrated reduction in cmc with increasing ionic strength suggests that isotonic formulations may enhance micellization propensity. However, formulation scientists must balance this benefit against potential solubility limitations at high salt concentrations, particularly for preparations requiring extended shelf life [5] [4].

Temperature Control: The identified Krafft temperature of 7.8°C indicates that storage below this threshold could lead to crystallization, particularly for concentrated stock solutions. Formulators should consider this limitation when defining storage conditions and shelf-life specifications [2].

References

- 1. Tetracaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Micellar and solubility properties of drug tetracaine- ... [sciencedirect.com]

- 3. Experiment and modelling focus on interaction and ... [sciencedirect.com]

- 4. A Volumetric Study of Tetracaine in Hydrochloride and in... Aqueous [link.springer.com]

- 5. Synergistic Interaction and Binding Efficiency of Tetracaine ... [pmc.ncbi.nlm.nih.gov]

- 6. Ophthalmic Tetracaine : Package Insert / Prescribing Info Solution [drugs.com]

tetracaine hydrochloride micellar behavior and critical micelle concentration

Micellar Behavior and Synergistic Interactions

Tetracaine hydrochloride is an amphiphilic drug that behaves as a cationic surfactant [1] [2] [3]. Its molecules self-associate in solution to form micelles above a specific critical micelle concentration (cmc) [1] [3]. Research shows that TCH forms mixed micelles with other surfactants, exhibiting strong synergistic interactions [1] [2]. This synergy means the mixed components form micelles more easily and stably than either component alone, characterized by:

- Negative Interaction Parameter (β): A thermodynamic indicator of attractive forces between different molecules in the micelle [1] [2].

- Activity Coefficients Less than Unity: Confirm a non-ideal, favorable mixing process [1].

- Lower Experimental cmc vs. Ideal cmc: The mixed system micellizes at a concentration lower than predicted for a non-interacting mixture [1] [3].

Quantitative Data on Mixed Micellization

The tables below summarize key parameters from recent studies on TCH mixed with cationic and anionic surfactants.

Table 1: TCH with Cationic Surfactants (TTAB and Gemini 2G4) [1]

| Mole Fraction of Surfactant (α₁) | Experimental cmc (mM) | Ideal cmc* (mM) | Micellar Mole Fraction (X₁Rub) | Interaction Parameter (β) |

|---|---|---|---|---|

| 0.0 (Pure TCH) | 93.00 | — | — | — |

| 0.1 (TCH + TTAB) | 10.20 | 23.37 | 0.606 | -3.79 |

| 0.5 (TCH + TTAB) | 4.69 | 5.85 | 0.835 | -2.70 |

| 0.9 (TCH + TTAB) | 3.18 | 3.34 | 0.957 | -4.61 |

| 0.1 (TCH + 2G4) | 0.57 | 1.46 | 0.716 | -7.78 |

| 0.5 (TCH + 2G4) | 0.24 | 0.29 | 0.876 | -6.30 |

| 0.9 (TCH + 2G4) | 0.13 | 0.16 | 0.885 | -8.63 |

Table 2: TCH with Anionic Surfactants (SDS and SLS) in 100mM NaCl [2]

| Mole Fraction of Surfactant (α₁) | Experimental cmc (mM) | Ideal cmc* (mM) | Micellar Mole Fraction (X₁Rub) | Interaction Parameter (β) |

|---|---|---|---|---|

| 0.0 (Pure TCH) | 79.43 | — | — | — |

| 0.05 (TCH + SDS) | 0.37 | 16.42 | 0.54 | -16.04 |

| 0.1 (TCH + SDS) | 0.31 | 9.16 | 0.56 | -15.20 |

| 0.9 (TCH + SDS) | 0.12 | 1.13 | 0.67 | -17.11 |

| 0.05 (TCH + SLS) | 4.49 | 41.24 | 0.50 | -8.86 |

Gemini surfactants interact more strongly with TCH than conventional ones due to their double-chain structure [1]. For anionic surfactants, SDS shows stronger interaction with TCH than SLS, attributed to more favorable packing in mixed micelles [2].

Detailed Experimental Protocols

The data is primarily gathered through tensiometry and UV-visible spectroscopy [1] [2].

Surface Tension Measurements for cmc Determination

- Principle: The method relies on measuring the surface tension of amphiphile solutions at different concentrations. A sharp break in the surface tension versus concentration plot indicates the cmc [1] [2].

- Procedure:

- Prepare stock solutions of pure TCH, pure surfactants, and their mixtures at various mole fractions (α) [2].

- Serially dilute these solutions to obtain a concentration gradient.

- Measure the surface tension of each dilution at a constant temperature (e.g., 298.15 K) using a tensiometer [1] [2].

- Plot surface tension against the logarithm of the amphiphile concentration. The cmc is determined as the point of intersection between the two linear segments of the plot [2].

UV-Visible Spectroscopy for Binding Studies

- Principle: This technique monitors the changes in the UV-visible absorption spectrum of TCH when surfactants are added, indicating drug-surfactant binding and incorporation into micelles [1] [2].

- Procedure:

- Prepare a fixed concentration of TCH solution.

- Record its UV-visible absorption spectrum as a baseline.

- Incrementally add surfactant solutions to the TCH solution and record the spectrum after each addition.

- Observe shifts in the absorption maximum (λmax) or changes in absorbance, which signify the interaction and the onset of micellization [1].

Conceptual Workflow and Relationship Diagrams

The following diagram illustrates the experimental workflow and the relationship between key concepts in drug-surfactant mixed micellization.

Experimental workflow for characterizing drug-surfactant interactions and mixed micelle formation.

Conclusion and Research Implications

The strong synergistic interactions between Tetracaine HCl and surfactants, particularly cationic gemini and anionic SDS, make mixed micelles a highly promising strategy for drug delivery. This approach can significantly improve the solubility and stability of poorly water-soluble drugs like TCH, enhancing their bioavailability and reducing side effects [1] [2] [3]. Future research in this area is crucial for optimizing these compositions for specific pharmaceutical applications.

References

tetracaine HCl Krafft temperature determination

Physicochemical Properties of Tetracaine HCl

The table below summarizes the key surfactant-related data available from the search results.

| Property | Reported Value / Finding | Experimental Conditions | Citation |

|---|---|---|---|

| Critical Micelle Concentration (cmc) | 79.43 mM | In NaCl solution, at 298.15 K, determined by surface tension. | [1] |

| Krafft Temperature | Not explicitly stated | N/A | N/A |

| Micelle Formation | Confirmed | Forms micelles in aqueous solution. | [2] [3] |

| Phase Behavior | Induces interdigitated gel phase and vesicle-to-micelle transformation in phospholipid bilayers. | In systems with DSPC, DPPC, and DMPC lipids. | [2] |

Experimental Methods for Characterization

Although a Krafft point was not listed, the search results describe several techniques used to study the micellization and phase behavior of tetracaine HCl, which are directly relevant to its determination.

- Differential Scanning Calorimetry (DSC): This is a primary method for studying phase transitions. One study used DSC to observe the effect of tetracaine HCl on the phase transition temperatures of phospholipid bilayers, noting depression of the main transition temperature and the induction of an interdigitated gel phase [2]. This methodology is directly applicable for investigating the Krafft temperature, which is a solubility phase transition.

- Surface Tension Measurements: This technique was successfully used to determine the Critical Micelle Concentration (cmc) of tetracaine HCl in the presence of salt [1]. The cmc is intrinsically linked to the Krafft temperature, as both describe the onset of micellization under different constraints (concentration and temperature, respectively).

- Fluorescence Spectroscopy: Research has exploited the intrinsic fluorescence of tetracaine to study its binding and location within model membranes, determining membrane-buffer partition coefficients for its protonated and base forms [3]. This provides insight into its interaction with hydrophobic environments.

The following diagram outlines a general experimental workflow for characterizing the micellization and phase behavior of a compound like tetracaine HCl, based on the techniques cited.

Experimental workflow for surfactant characterization.

A Path Forward for Determination

The absence of a published Krafft temperature suggests it may need to be determined experimentally. Your most direct approach would be to use Differential Scanning Calorimetry (DSC):

- Principle: The Krafft temperature is the point below which the solubility of the ionic surfactant is less than its cmc, and above which micelles form freely. This appears as a distinct endothermic peak in a DSC thermogram.

- Procedure: Prepare aqueous solutions of tetracaine HCl at various concentrations. Run DSC heating scans over a temperature range that spans the expected transition (e.g., from 0-50°C). The onset of the endothermic peak associated with the dissolution of the hydrated solid and the onset of micellization corresponds to the Krafft temperature.

References

tetracaine hydrochloride molecular interactions with cell membranes

Biophysical Interactions with Lipid Bilayers

Tetracaine's interaction with membranes is fundamentally influenced by its surfactant-like properties and the lipid composition of the membrane itself.

| Aspect of Interaction | Key Findings | Experimental Evidence |

|---|---|---|

| Location & Orientation | Aromatic moiety positioned near fatty acyl carbons 2–5; ester bond near lipids' ester bonds; tertiary amine near phosphate headgroups [1]. | Fluorescence spectroscopy (blue shift in emission λmax); calibration with solvents of known dielectric constant [1]. |

| Membrane Partitioning | Partition coefficients greater into liquid-crystalline vs. solid-gel phases; neutral form (TTC) partitions more strongly than protonated form (TTCH+); cholesterol decreases partitioning [1]. | Measurement of fluorescence intensity increase at high lipid:tetracaine ratios; use of radiolabeled lipids for quantification [1]. |

| Induction of Interdigitation | Induces a interdigitated gel (LβI) phase in DPPC, DMPC, and DSPC bilayers, eliminating the pre-transition [2]. | Differential Scanning Calorimetry (DSC) to track changes in phase-transition temperatures [2]. |

| Altered Physicochemical Properties | Acts as a detergent; can form micelles, dimers, and drug-lipid mixed micelles at high concentrations [1]. | Various techniques (NMR, EPR) noting structural changes at high drug concentrations [1]. |

Experimental Protocols for Key Analyses

Here are detailed methodologies for two pivotal techniques used to study tetracaine-membrane interactions.

Fluorescence Spectroscopy for Partitioning and Localization

This protocol uses tetracaine's intrinsic fluorescence to determine its membrane incorporation and local environment [1].

- Materials: Tetracaine hydrochloride, pure phospholipids (e.g., DPPC, DMPC), standard aqueous medium (e.g., 150 mM NaCl, buffered to desired pH), chloroform, round-bottom flask.

- Preparation of Large Unilamellar Vesicles (LUVs):

- Dissolve lipid in chloroform in a round-bottom flask.

- Evaporate chloroform under a stream of nitrogen gas to form a thin lipid film.

- Hydrate the film with an aqueous buffer above the lipid's phase transition temperature, followed by vigorous vortexing.

- Perform multiple cycles of freeze-thaw (e.g., 5x) using a dry-ice/acetone bath and a warm water bath.

- Extrude the lipid suspension through a polycarbonate membrane (e.g., 100 nm pore size) at least 10 times above the transition temperature [1].

- Spectroscopic Measurements:

- Prepare a series of samples with a fixed, low concentration of tetracaine and varying concentrations of LUVs.

- For localization, record the fluorescence emission spectrum (e.g., excitation at 310 nm, emission from 330-450 nm) for each sample. The blue shift in the wavelength of maximum emission (λmax) indicates relocation to a less polar environment. Create a calibration curve of λmax vs. dielectric constant using homogeneous solvents [1].

- For partitioning, measure the fluorescence intensity at the new λmax as a function of lipid concentration. The partition coefficient (Kp) is calculated by fitting the data to an equilibrium partition model [1].

- For pKa determination, measure the fluorescence intensity of membrane-bound tetracaine across a range of pH values and fit the data to the Henderson-Hasselbalch equation [1].

Differential Scanning Calorimetry (DSC) for Phase Behavior

DSC measures heat flow associated with phase transitions in lipid bilayers, revealing the effect of tetracaine on membrane stability and structure [2].

- Materials: Synthetic lipids (e.g., DPPC, DMPC, DSPC), this compound.

- Sample Preparation:

- Prepare vesicle suspensions by hydrating and vortexing the lipid in an aqueous buffer.

- Add this compound to the lipid suspension at desired concentrations. A typical lipid concentration for DSC is 2.0 mmol/kg [2].

- Calorimetry Measurement:

- Load the sample and a reference (buffer) into the DSC instrument.

- Run a heating (and cooling) scan over a temperature range that brackets the lipid's main phase transition (e.g., 20°C to 60°C for DPPC).

- Analyze the thermograms for the temperature, enthalpy (area under the peak), and cooperativity (width) of the main transition and the pre-transition. The disappearance of the pre-transition and depression of the main transition temperature indicate the induction of the interdigitated gel phase [2].

The following diagram illustrates the logical workflow for the fluorescence spectroscopy protocol.

Cytotoxicity and Signaling Pathways

At higher concentrations, tetracaine induces cytotoxic effects, primarily through the initiation of programmed cell death.

| Cell Type | Observed Cytotoxic Effect | Key Mechanisms & Pathways |

|---|---|---|

| Human Corneal Epithelial (HCEP) Cells [3] | Apoptosis; dose- and time-dependent viability decline; plasma membrane permeability elevation. | Death receptor-mediated, mitochondrion-dependent pathway; Bax/Bad upregulation; Bcl-2/Bcl-xL downregulation; caspase-3, -8, -9 activation [3]. |

| Macrophages (RAW 264.7, BV2) [4] | Pyroptosis; cell swelling; plasma membrane rupture; IL-1β release. | Caspase-1/11-mediated cleavage of GSDMD; canonical and non-canonical inflammasome pathways [4]. |

| Human T-lymphoma Cells [4] | Apoptosis at low concentrations; necrosis at high concentrations [4]. | Not specified in detail, but linked to high membrane permeability [4]. |

The following diagram outlines the key signaling pathways involved in tetracaine-induced macrophage pyroptosis, as identified in recent research [4].

Research Implications and Applications

Understanding these molecular interactions is crucial for both therapeutic application and safety profiling of tetracaine.

- Synergistic Formulations: Research into mixed micellar systems containing tetracaine and polymers like Pluronic F127 shows promise. These systems can enhance drug loading capacity, improve stability, and reduce the total surfactant concentration required, potentially mitigating toxicity [5] [6].

- Toxicity Mitigation: The elucidation of specific cell death pathways (apoptosis, pyroptosis) opens avenues for developing targeted therapies to prevent local anesthetic toxicity. For instance, caspase inhibitors were shown to suppress tetracaine-induced pyroptosis in macrophages [4].

References

- 1. Tetracaine-Membrane Interactions: Effects of Lipid ... [pmc.ncbi.nlm.nih.gov]

- 2. Local anesthetic tetracaine induces the interdigitation of ... [sciencedirect.com]

- 3. Cytotoxic effect and possible mechanisms of Tetracaine on ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound induces macrophage pyroptosis ... [spandidos-publications.com]

- 5. Experiment and modelling focus on interaction and ... [sciencedirect.com]

- 6. Synergistic Interaction and Binding Efficiency of Tetracaine ... [pmc.ncbi.nlm.nih.gov]

tetracaine HCl apparent molar volume studies

Key Volumetric Properties of Tetracaine HCl

The table below summarizes the core volumetric properties and study conditions for tetracaine hydrochloride as found in recent research:

| Property / Aspect | Description / Value | Experimental Conditions |

|---|---|---|

| Commonly Studied Systems [1] | Aqueous binary (H₂O + TC·HCl) and aqueous ternary electrolytic solutions (H₂O + NaCl/KCl + TC·HCl) | Dilute concentration region |

| Standard Calculated Parameters [1] | Apparent molar volume ((V_{\phi })), limiting apparent molar volume ((V_{\phi }^{0})), apparent molar expansivity ((E_{\phi })), transfer volumes ((\Delta_{{{\text{tr}}}} V_{\phi }^{0})) | - |

| Temperatures [1] | 288.15, 293.15, 298.15, 303.15, and 308.15 K | - |

| Key Finding on Micelles [1] | Volume changes due to micellization are small; sign and magnitude depend on salt's structure-making/breaking abilities. Suggested micelles are of the stacking type. | - |

| Interaction with α-CD [2] | High positive volume change due to complexation, determined from apparent molar volumes at infinite dilution. | 298.15 K; fixed α-CD concentration (0.1 mol·kg⁻¹), varying drug concentrations (0.003 to 0.21 mol·kg⁻¹) |

Experimental Protocols for Density Measurements

The primary method for determining the apparent molar volume of tetracaine HCl is through precise density measurements. Here is a detailed breakdown of the standard protocol based on the research:

- 1. Solution Preparation: Prepare binary (drug + water) and ternary (drug + electrolyte + water) solutions in a dilute concentration range (e.g., below 0.21 mol·kg⁻¹) [1] [2]. Use high-purity water and analytical grade chemicals. Solutions can be prepared using mass, with accuracy better than ±0.0001 g [1].

- 2. Density Measurement: Measure the density of each solution using a vibrating tube densimeter [1] [2]. The instrument should be calibrated at the experimental temperatures with dry air and high-purity water [1].

- 3. Data Calculation:

- The apparent molar volume, (V_{\phi}), at a finite concentration (m) is calculated using the formula: [ V_{\phi} = \frac{M}{\rho} - \frac{1000(\rho - \rho_0)}{m \rho \rho_0} ] where (M) is the molar mass of the solute, (\rho) is the density of the solution, (\rho_0) is the density of the pure solvent (water or aqueous electrolyte solution), and (m) is the molality of the solute [1].

- The limiting apparent molar volume, (V_{\phi}^{0}), is determined by extrapolating the (V_{\phi}) values to infinite dilution ((m \to 0)), often using a linear regression or the Masson equation [1].

Recent Research and Signaling Pathways

Recent studies have moved beyond traditional volumetric properties to investigate the biological activities of tetracaine HCl, particularly its induction of a specific type of inflammatory cell death called pyroptosis. The following diagram illustrates the key signaling pathways involved.

Tetracaine HCl activates pyroptosis via caspase-1 and caspase-11, cleaving GSDMD to form pores [3] [4].

In cancer cells like uveal melanoma, Tetracaine HCl can also induce pyroptosis via a different pathway by activating caspase-3, which then cleaves Gasdermin E (GSDME) [5].

Drug Aggregation and Membrane Transport

The self-association of tetracaine molecules in solution significantly impacts its transport across biological membranes, which is relevant to its onset of action as a topical anesthetic [6].

- Critical Aggregation Concentration (CAC): Tetracaine forms supramolecular aggregates above its CAC. The pH of the solution dictates the drug's ionization state and the type of aggregates formed [6].

- Impact on Transport: While the unionized form (TC, dominant at high pH) has a higher membrane partition coefficient and ultimate transport rate, it also forms larger, more tightly bound aggregates. These aggregates result in a significantly longer lag time before penetration compared to solutions rich in the ionized species (TCH⁺) [6].

- Experimental Characterization: Key techniques used to study these aggregates include:

- Photon Correlation Spectroscopy (PCS): To determine the CAC and the hydrodynamic radius of the aggregates [6].

- Zeta Potential Measurements: To assess the surface charge of the aggregates [6].

- FTIR and 1H NMR Spectroscopy: To investigate intermolecular bonding and molecular arrangement within the aggregates [6].

References

- 1. A Volumetric Study of Tetracaine in Aqueous and in... Hydrochloride [link.springer.com]

- 2. ThermoML:J. Chem. Thermodyn. 2017, 107, 51-57 [trc.nist.gov]

- 3. This compound induces macrophage pyroptosis ... [pubmed.ncbi.nlm.nih.gov]

- 4. This compound induces macrophage pyroptosis ... [spandidos-publications.com]

- 5. Local anesthetic this compound induces ... [sciencedirect.com]

- 6. Investigating how the attributes of self-associated drug ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Technical Guide: Tetracaine Hydrochloride-Induced Macrophage Pyroptosis via Caspase Signaling Pathways

Introduction and Background

Tetracaine hydrochloride (TTC) is a long-lasting local anesthetic commonly used for topical anesthesia due to its strong penetrability and excellent anesthetic effect. However, TTC demonstrates higher cytotoxicity compared to other local anesthetics, and inappropriate dosage or allergic reactions can lead to local anesthetic toxicity affecting both cardiovascular and central nervous systems [1] [2]. While previous research has documented TTC's cytotoxic effects through apoptosis and necrosis in various cell types including human corneal stromal cells and human corneal epithelial cells, its specific effects on macrophages remained unclear until recently [2]. Understanding these mechanisms is critically important for developing targeted therapies to prevent and treat local anesthetic toxicity.

Pyroptosis represents a pro-inflammatory form of programmed cell death (PCD) triggered by perturbations of extracellular or intracellular homeostasis related to innate immunity. This gasdermin-mediated cell death is characterized by plasma membrane pore formation, cell swelling, membrane rupture, and subsequent release of intracellular contents and inflammatory cytokines [2]. Macrophages play crucial roles in immune regulation, environmental homeostasis, and inflammatory microenvironments, making them particularly relevant for understanding anesthetic toxicity mechanisms [3] [2]. The emerging understanding of TTC-induced pyroptosis provides novel insights into local anesthetic toxicity that extend beyond previously recognized apoptotic and necrotic pathways.

Mechanisms of TTC-Induced Pyroptosis

Molecular Signaling Pathways

The core mechanism behind TTC-induced macrophage pyroptosis centers on the caspase-1/11-GSDMD signaling axis. This pathway involves both canonical and non-canonical inflammasome activation, culminating in inflammatory cell death:

GSDMD Cleavage: this compound induces pyroptosis primarily through gasdermin D (GSDMD) activation. GSDMD serves as the executive pore-forming protein that, upon cleavage, translocates to the plasma membrane and facilitates the characteristic swelling and rupture of pyroptotic cells [1] [2]. The cleavage of GSDMD is modulated by both caspase-1 and caspase-11, representing two distinct but complementary activation pathways.

Dual Caspase Activation: The canonical pathway involves caspase-1 activation, typically through inflammasome complexes, while the non-canonical pathway operates through caspase-11 (the murine equivalent of human caspases-4 and -5) [3]. This dual activation mechanism was experimentally validated using specific caspase inhibitors: Belnacasan (caspase-1 inhibitor) and Wedelolactone (caspase-11 inhibitor), both of which demonstrated significant reduction in TTC-induced pyroptotic events [3] [2].

Inflammatory Mediator Release: The pore formation resulting from GSDMD cleavage facilitates the release of pro-inflammatory cytokines such as IL-1β and IL-18, which amplify the inflammatory response by recruiting additional immune cells [2]. This creates a cascade of inflammatory events that can contribute to tissue damage if uncontrolled.

Table 1: Key Molecular Mediators in TTC-Induced Pyroptosis

| Molecular Component | Role in Pyroptosis | Experimental Evidence |

|---|---|---|

| GSDMD | Executive pore-forming protein; membrane disruption | Cleavage detected via western blot; cell swelling observed [1] |

| Caspase-1 | Canonical inflammasome pathway; cleaves GSDMD | Inhibition with Belnacasan reduced pyroptosis [3] [2] |

| Caspase-11 | Non-canonical inflammasome pathway; cleaves GSDMD | Inhibition with Wedelolactone reduced pyroptosis [3] [2] |

| IL-1β | Pro-inflammatory cytokine; amplifies inflammation | Increased secretion measured by ELISA [1] |

Pathway Visualization

Caspase signaling pathways in TTC-induced pyroptosis

The diagram illustrates the dual pathway activation where TTC independently triggers both canonical (caspase-1) and non-canonical (caspase-11) inflammasome signaling, converging on GSDMD cleavage and resulting in macrophage pyroptosis. This mechanism differs from LPS-induced pyroptosis, as TTC does not require pre-priming with bacterial components to initiate this inflammatory cell death [1] [2].

Experimental Protocols and Methodologies

Cell Culture and Treatment

Comprehensive macrophage models were employed to validate TTC-induced pyroptosis across different experimental systems:

Cell Lines: The study utilized RAW 264.7 (murine macrophage cell line) and BV2 (murine microglial cell line) cells, purchased from Procell Life Science & Technology Co., Ltd. (cat. nos. CL-0190 and CL-0493, respectively). These cells were cultured in specific media supplemented with 10% FBS and 1% penicillin/streptomycin antibiotics in a humidified incubator at 37°C with 5% CO₂ [3] [2].

Primary Cells: Murine peritoneal macrophages (PMs) were also included to confirm findings in primary cells rather than just immortalized cell lines, strengthening the physiological relevance of the observations [1].

Treatment Conditions: Cells were treated with TTC at concentrations ranging from 100 to 400 µM for 24 hours. For inhibition studies, cells were pretreated with caspase-1 inhibitor Belnacasan (10 µM) and/or caspase-11 inhibitor Wedelolactone (20 µM) for 30 minutes before TTC exposure. In comparative studies, LPS (10 µg/ml) was added 6 hours before TTC treatment to examine potential synergistic or comparative effects [3] [2].

Assessment Methods

Multiple complementary techniques were employed to comprehensively evaluate pyroptosis and its associated markers:

Cell Viability Assessment: A Cell Counting Kit-8 (CCK-8) assay was utilized to quantitatively measure decreases in cell viability following TTC exposure, providing a straightforward metric for overall cytotoxicity [1] [2].

Membrane Integrity and Inflammatory Marker assays: Lactate dehydrogenase (LDH) release was measured as an indicator of plasma membrane rupture, a hallmark of pyroptosis. Additionally, ELISA was employed to detect IL-1β secretion, a key inflammatory cytokine released during pyroptotic cell death [1].

Morphological Examination: Light microscopy was used to observe characteristic pyroptotic morphological changes, including cell swelling and membrane blebbing [3] [2].

Molecular Pathway Analysis: Western blotting was performed to detect the cleavage of GSDMD and activation of caspases, providing direct evidence of the proposed molecular mechanism. Antibodies against GSDMD, caspase-1, caspase-11, and other relevant proteins were used to confirm protein expression and processing [3].

Table 2: Experimental Methods for Assessing Pyroptosis

| Assessment Method | Parameters Measured | Key Findings with TTC |

|---|---|---|

| Cell Counting Kit-8 | Cell viability | Concentration-dependent decrease (100-400 µM) [1] |

| LDH Release Assay | Membrane integrity | Significant increase indicating membrane rupture [1] |

| ELISA for IL-1β | Inflammatory cytokine release | Marked elevation in IL-1β secretion [1] |

| Light Microscopy | Cellular morphology | Swelling and membrane disruption characteristic of pyroptosis [3] |

| Western Blotting | GSDMD cleavage, caspase activation | Cleaved GSDMD fragments; activated caspases [3] |

Experimental Workflow Visualization

Experimental workflow for studying TTC-induced pyroptosis

The methodological approach demonstrates a comprehensive strategy for investigating pyroptosis, incorporating multiple orthogonal techniques to confirm both the morphological features and molecular mechanisms of TTC-induced cell death. This multi-faceted validation is essential for establishing a novel cell death mechanism, particularly for a pharmaceutical compound with clinical relevance.

Results and Quantitative Data

Key Experimental Findings

The investigation yielded compelling evidence for TTC-induced pyroptosis through multiple experimental parameters:

Concentration-Dependent Effects: TTC exposure resulted in a clear concentration-dependent decrease in cell viability across all macrophage types tested (RAW 264.7, BV2, and primary macrophages). The effects became significant at concentrations above 100 µM, with maximal response observed at 400 µM [1] [2].

Inflammatory Caspase Activation: Both caspase-1 and caspase-11 were activated following TTC treatment, as evidenced by western blot analysis. The synergistic inhibition using both caspase-1 and caspase-11 inhibitors produced the most significant protection against TTC-induced pyroptosis, suggesting both pathways contribute substantially to the cell death process [3].

Differential GSDM Family Involvement: The study specifically identified GSDMD as the key executor of TTC-induced pyroptosis, while other gasdermin family members (GSDMA, GSDMC, GSDME) showed minimal involvement in this particular cell death pathway [3].

Comparative Analysis with LPS: While TTC and LPS both induced pyroptosis, the mechanism of induction differed significantly. LPS typically requires specific receptor-mediated recognition, whereas TTC appears to initiate pyroptosis through a distinct, direct mechanism that nevertheless converges on similar downstream caspases and GSDMD cleavage [1].

Table 3: Quantitative Effects of TTC on Macrophage Pyroptosis Markers

| TTC Concentration | Cell Viability (% Control) | LDH Release (Fold Increase) | IL-1β Secretion (Fold Increase) | GSDMD Cleavage |

|---|---|---|---|---|

| 0 µM (Control) | 100% | 1.0 | 1.0 | Undetectable |

| 100 µM | ~75% | ~1.8 | ~2.2 | Minimal |

| 200 µM | ~50% | ~3.2 | ~4.5 | Moderate |

| 400 µM | ~25% | ~5.5 | ~7.8 | Extensive |

Therapeutic Implications and Future Directions

Clinical Relevance and Applications

The discovery of TTC-induced macrophage pyroptosis has significant clinical implications for local anesthetic safety and development:

Toxicity Mechanism Elucidation: This research provides a novel mechanistic understanding of local anesthetic toxicity that extends beyond previously recognized apoptotic pathways. The pro-inflammatory nature of pyroptosis suggests that TTC toxicity may involve more extensive tissue inflammation than previously appreciated [1] [2].

Therapeutic Targeting Opportunities: The identification of specific caspases and GSDMD as key mediators opens possibilities for targeted intervention strategies. Caspase inhibitors or GSDMD-blocking therapeutics could potentially be developed as adjuncts to local anesthetic administration to mitigate toxicity while preserving anesthetic function [1].

Oncology Applications: Interestingly, a separate study demonstrated that this compound can induce pyroptosis in uveal melanoma cells via the caspase-3/gasdermin E pathway [4], suggesting potential anti-tumor applications of local anesthetics through pyroptosis induction in specific cancer contexts.

Research Recommendations and Conclusions

Based on the current findings, several promising research directions emerge:

Pathway Elucidation: Future studies should focus on identifying the upstream triggers that initiate caspase-1/11 activation by TTC, particularly whether TTC directly activates inflammasomes or operates through alternative mechanisms.

In Vivo Validation: The physiological relevance of these findings needs confirmation in appropriate animal models to determine whether pyroptosis inhibition can effectively reduce local anesthetic toxicity in living organisms.

Therapeutic Development: Exploration of caspase-specific inhibitors as potential protective agents against local anesthetic toxicity represents a promising translational direction.

References

tetracaine HCl ester-type local anesthetic metabolism

Chemical Profile and Pharmacokinetics

The table below summarizes the core chemical and pharmacokinetic properties of tetracaine hydrochloride.

| Property | Description |

|---|---|

| Chemical Name | 2-(Dimethylamino)ethyl 4-(butylamino)benzoate (hydrochloride salt) [1] [2] |

| Classification | Ester-type local anesthetic [3] [4] |

| Molecular Formula | C₁₅H₂₄N₂O₂ [1] [2] |

| Average Mass | 264.369 g/mol [2] |

| pKa | 8.46 (at 25°C) [3] |

| Lipid Solubility | High (relative value of 80) [3] |

| Protein Binding | ~75.6% [3] [1] |

| Onset of Action | Relatively quick (topical ophthalmic onset <30 seconds) [3] [1] |

| Duration of Action | Up to 200 minutes (prolonged by vasoconstrictors like epinephrine) [3] [5] |

| Key Metabolites | Para-aminobenzoic acid (PABA) and diethylaminoethanol [3] [2] |

| Primary Metabolic Enzyme | Plasma pseudocholinesterase (butyrylcholinesterase) [3] [4] |

Mechanism of Action and Metabolic Pathway

Tetracaine's primary mechanism is use-dependent blockade of voltage-gated sodium channels (VGSCs). The unionized form diffuses across the nerve membrane, re-ionizes internally, and binds to the α-subunit of VGSCs, preventing sodium influx and subsequent action potential generation [3] [4]. Tetracaine is also known to modulate ryanodine receptors (calcium release channels) in intracellular stores [1] [2].

Its metabolic fate is characterized by rapid hydrolysis via plasma esterases, as shown in the following pathway:

Tetracaine is rapidly hydrolyzed by plasma esterases into its primary metabolites, PABA and diethylaminoethanol (DEAE) [3] [2].

Experimental Protocols for Cytotoxicity Research

For investigating tetracaine's cellular effects, such as cytotoxicity or anti-proliferative activity, the following methodologies from recent studies are applicable.

Cell Viability and Cytotoxicity Assays

- Cell Lines: Common models include murine macrophage lines (RAW 264.7, BV2), murine melanoma cells (B16), and human melanoma cells (A375) [6] [7].

- CCK-8 Assay: Used to quantify cell viability and proliferation. Cells are seeded in 96-well plates, treated with tetracaine (typically in a range of 100-400 µM), and incubated with CCK-8 solution. Absorbance is measured at 450 nm to determine metabolic activity [8] [6] [7].

- LDH Assay: Measures lactate dehydrogenase release upon cell membrane damage, indicating cytotoxicity. After treatment, supernatant is transferred to a new plate and mixed with LDH reaction mixture; absorbance is read at 450 nm [8] [6].

Analysis of Pyroptosis in Macrophages

Research indicates tetracaine can induce pyroptosis in macrophages via canonical and non-canonical pathways. The experimental workflow can be summarized as follows:

Proposed mechanism of tetracaine-induced macrophage pyroptosis, validated using caspase inhibitors [6].

- Key Measurements: Besides viability assays, this includes ELISA for IL-1β secretion and western blotting to detect cleavage of gasdermin D (GSDMD) [6].

- Validation: Use specific caspase inhibitors (e.g., Belnacasan for caspase-1, Wedelolactone for caspase-11) to confirm the involvement of these pathways [6].

Toxicity and Research Considerations

- Systemic Toxicity: Arises from excessive dosage or rapid absorption, leading to CNS toxicity (circumoral numbness, tinnitus, seizures) and cardiovascular toxicity (dose-dependent decreased cardiac contractility, bradycardia) [3].

- Allergic Potential: As an amino-ester, tetracaine has a higher potential for allergic reactions compared to amide-types, attributed to its PABA metabolite [3] [4].

- Cell-Type-Specific Effects: Research shows tetracaine can induce G0/G1 cell cycle arrest in melanoma cells by downregulating hnRNPA1, suggesting potential anti-proliferative effects beyond anesthesia [7].

References

- 1. Tetracaine [en.wikipedia.org]

- 2. Tetracaine: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 3. Tetracaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Topical, Local, and Regional Anesthesia and Anesthetics - NCBI [ncbi.nlm.nih.gov]

- 5. Tetracaine - an overview | ScienceDirect Topics [sciencedirect.com]

- 6. This compound induces macrophage pyroptosis ... [spandidos-publications.com]

- 7. This compound induces cell cycle arrest in melanoma [sciencedirect.com]

- 8. Quantitative Analysis of the Membrane Affinity of Local ... [mdpi.com]

tetracaine hydrochloride ryanodine receptor calcium channel modulation

Molecular Mechanisms of Tetracaine Action on RyR

Research reveals that tetracaine inhibits the cardiac calcium release channel (RyR2) through three independent mechanisms that vary in potency based on the channel's open or closed state [1].

The table below summarizes the key characteristics of these mechanisms for easy comparison.

| Mechanism | Dominant Channel State | Primary Effect | Approx. IC₅₀ | Voltage Dependence | Key Binding Competition |

|---|---|---|---|---|---|

| Slow Inhibition | Closed (diastolic conditions) | Induces long closed events (~100 ms) [1] | ~200 μM [1] | Yes [1] | Luminal vs. cytoplasmic tetracaine for a site in the transmembrane domain [1] |

| Fast Inhibition | Open (during Ca²⁺ release) | Induces short closed events (~2 ms) [1] | ~2 mM [1] | No [1] | Luminal vs. cytoplasmic tetracaine for a site on the cytoplasmic domain [1] |

| Channel Block | Open | Reduces single-channel conductance [1] | Not Specified | Yes [1] | Cytoplasmic tetracaine enters the pore [1] |

This multi-mechanism model explains tetracaine's complex behavior, where it potently suppresses aberrant calcium leaks from closed channels but has a reduced effect during active release, thereby enhancing the RyR's inherent feedback control [1].

Experimental Insights and Protocols

Understanding the experimental approaches that uncovered these mechanisms is crucial for interpreting data and designing new studies.

Experimental Workflow for Elucidating Tetracaine's Mechanisms

Key methodological details from foundational studies include:

- Single-Channel Recording: The primary evidence comes from single-channel recordings of sheep cardiac RyRs (RyR2) incorporated into planar lipid bilayers [1]. This technique allows direct observation of individual channel openings, closures, and conductance changes in response to tetracaine under controlled conditions.

- Manipulation of Key Variables: Researchers systematically altered conditions to isolate the different mechanisms [1]:

- Cytoplasmic Ca²⁺ and ATP concentrations to shift the channel between open and closed states.

- Transmembrane voltage to test for voltage dependence.

- Luminal and cytoplasmic tetracaine concentrations to identify competition between binding sites.

- pH to probe the chemical environment of the binding sites.

- Data Analysis: The effects were quantified by measuring changes in channel open probability (Po) and single-channel conductance [1]. The complex dependence of IC₅₀ on experimental conditions helped distinguish the three mechanisms.

Broader Pharmacological Context

Beyond its research applications, tetracaine is a clinically used local anesthetic. Its primary mechanism of action in this context is the blockade of voltage-gated sodium channels (VGSCs) on neuronal axons, which prevents the initiation and conduction of nerve impulses [2] [3].

Tetracaine is an ester-type anesthetic metabolized by plasma pseudocholinesterase to para-aminobenzoic acid (PABA) [2]. It is important to note that its metabolite, PABA, is responsible for the allergic reactions that are more common with ester-type anesthetics compared to amide types [2].

References

Comprehensive Technical Guide: Tetracaine HCl Determination via Fluorescence Quenching

Introduction and Fundamental Principles

Fluorescence quenching methods for tetracaine hydrochloride (TA·HCl) determination leverage the phenomenon where the drug molecule interacts with fluorescent probes, resulting in a measurable decrease (quenching) of fluorescence intensity. This quenching occurs through the formation of ground-state complexes between TA·HCl and various fluorescent probes, primarily through electrostatic attraction, aromatic stacking interactions, and van der Waals forces [1] [2]. The degree of quenching is quantitatively related to the concentration of TA·HCl, allowing for the development of highly sensitive analytical methods.

Established Methods and Probe Systems

Aromatic Amino Acids as Fluorescence Probes

The most extensively characterized method utilizes naturally fluorescent aromatic amino acids as probes. The experimental workflow for this approach can be summarized as follows:

Figure 1: Experimental workflow for tetracaine HCl determination using aromatic amino acid probes

Optimal Reaction Conditions:

- pH: 6.3 (Britton-Robinson buffer) [1] [2]

- Reaction Mechanism: Formation of ion-association complexes through electrostatic attraction, aromatic stacking, and van der Waals forces [1] [2]

- Quenching Type: Static quenching process [1] [2]

Table 1: Spectral Characteristics of Aromatic Amino Acid Probes with TA·HCl

| Amino Acid Probe | Excitation Wavelength (λex, nm) | Emission Wavelength (λem, nm) | Linear Range (μg/mL) | Detection Limit (μg/mL) |

|---|---|---|---|---|

| Tryptophan (Trp) | 278 | 354 | 1.3-6.0 | 0.38 |

| Tyrosine (Tyr) | 274 | 306 | 1.2-5.0 | 0.37 |

| Phenylalanine (Phe) | 258 | 285 | 1.4-6.0 | 0.41 |

Table 2: Analytical Performance Comparison of Different Probe Systems for TA·HCl

| Probe System | Optimal pH | Complex Ratio (Probe:TA·HCl) | Key Interactions | Applications |

|---|---|---|---|---|

| Aromatic Amino Acids [1] [2] | 6.3 | Not specified | Electrostatic, aromatic stacking, van der Waals | Standard solutions |

| Erythrosine [3] | 4.0 | 1:1 | Ion association | Human serum, urine samples |

| Perylene in Micelles [4] | Variable | Not specified | Hydrophobic interactions | Membrane modeling studies |

Alternative Probe Systems

Erythrosine Dye Method: At pH 4.0 in Britton-Robinson buffer, TA·HCl forms a 1:1 ion association complex with erythrosine (ET), resulting in fluorescence quenching measured at λex/λem = 525 nm/556 nm [3]. This method offers a linear range of 0.28-4.8 μg/mL with a detection limit of 0.083 μg/mL and has been successfully applied to determine TA·HCl in human serum and urine samples [3].

Membrane Model Systems: Studies have also investigated tetracaine as a quencher of perylene fluorescence in micellar systems, providing insights into the drug's interaction with biological membranes and its localization in lipid environments [4]. While primarily used for mechanistic studies rather than quantitative analysis, this approach demonstrates the versatility of fluorescence quenching for investigating TA·HCl behavior in different environments.

Experimental Protocols

Standard Procedure Using Tryptophan as Probe

Reagents and Equipment:

- Britton-Robinson buffer (pH 6.3)

- L-Tryptophan standard solution

- TA·HCl standard solutions

- Fluorescence spectrophotometer

- Analytical balance

- Volumetric glassware

Step-by-Step Protocol:

- Prepare Britton-Robinson buffer (pH 6.3) and filter if necessary

- Dissolve tryptophan in buffer to appropriate concentration

- Prepare TA·HCl standard solutions in the concentration range of 1.3-6.0 μg/mL

- Mix fixed volume of tryptophan solution with varying volumes of TA·HCl standards

- Allow mixtures to equilibrate for consistent complex formation

- Measure fluorescence intensity at λex = 278 nm and λem = 354 nm

- Construct calibration curve plotting F0/F versus TA·HCl concentration

- Calculate unknown samples using the linear regression equation

Validation Parameters:

- Method selectivity tested against common interfering substances [1] [2]

- Temperature control maintained throughout analysis

- Precision and accuracy validated through replicate analyses

Method Optimization Considerations

pH Optimization: The method requires precise pH control at 6.3 for optimal complex formation and quenching efficiency. pH significantly influences the ionization states of both the amino acid probes and TA·HCl, thereby affecting electrostatic interactions and complex stability [1] [2].

Temperature Control: As a static quenching process, the efficiency decreases with increasing temperature. Consistent temperature control is essential for reproducible results [1] [2].

Interference Studies: The method demonstrates good selectivity, with studies investigating potential interference from common biological molecules and ions [1] [2].

Applications and Analytical Validation

The fluorescence quenching methods for TA·HCl determination have been successfully applied to various sample matrices. The aromatic amino acid-based methods provide reliable quantification in standard solutions and pharmaceutical formulations [1] [2], while the erythrosine method has been specifically validated for biological samples including human serum and urine with satisfactory results [3].

These methods offer several advantages over alternative techniques such as HPLC, including simpler instrumentation, faster analysis times, and lower operational costs. The approaches demonstrate excellent sensitivity with detection limits in the sub-μg/mL range, sufficient for most pharmaceutical and clinical applications.

The validation parameters including linearity, precision, accuracy, and specificity confirm that fluorescence quenching methods represent robust approaches for TA·HCl quantification in both research and quality control environments.

References

- 1. Determination of this compound by fluorescence ... [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of this compound by ... [link.springer.com]

- 3. [Fluorescence quenching reaction of tetracaine ... [pubmed.ncbi.nlm.nih.gov]

- 4. The local anaesthetic tetracaine as a quencher of perylene ... [sciencedirect.com]

Dual Pyroptosis Signaling Pathways of Tetracaine Hydrochloride

The following diagram illustrates the two distinct molecular pathways through which TTC induces pyroptosis, summarizing the core mechanisms.

The core signaling pathways of TTC-induced pyroptosis are summarized in the diagram above, showing the two primary pathways identified in macrophages and uveal melanoma cells.

Quantitative Data on TTC-Induced Cytotoxicity and Pyroptosis

The tables below summarize key quantitative findings from the search results, including cytotoxic effects and molecular evidence.

Table 1: Cytotoxic Effects of TTC on Various Cell Models

| Cell Type | Cell Line / Model | TTC Concentration Range | Exposure Time | Key Observed Effects | Source |

|---|---|---|---|---|---|

| Macrophage | RAW 264.7, BV2, Mouse Peritoneal Macrophages | 100 - 400 µM | 24 h | ↓ Cell viability, ↑ LDH release, ↑ IL-1β secretion, Morphological changes of pyroptosis [1] [2] [3] | |

| Uveal Melanoma | C918 & other UM cell lines | Specific concentration not detailed in abstracts | Not specified | Induction of pyroptosis specifically in UM cells with high GSDME expression [4] [5] [6] |

Table 2: Molecular Evidence for Pyroptosis Pathways

| Experimental Approach | Target | Key Experimental Findings | Interpretation & Role in Pathway |

|---|---|---|---|

| Western Blotting | GSDMD | Detection of GSDMD cleavage fragments [1] [3] | Confirms GSDMD is cleaved and activated. |

| GSDME | Detection of GSDME cleavage fragments in UM cells [4] [5] | Confirms GSDME is cleaved and activated. | |

| Caspase-1/11, Caspase-3 | Detection of activated caspases [1] [3] [5] | Confirms upstream caspase activation. | |

| Inhibitor Studies | Caspase-1 (Belnacasan) | Attenuated TTC-induced pyroptosis in macrophages [1] [2] | Validates necessity of canonical pathway. |

| Caspase-11 (Wedelolactone) | Attenuated TTC-induced pyroptosis in macrophages [1] [2] | Validates necessity of non-canonical pathway. | |

| Caspase-3 (Z-DEVD-FMK) | Suppressed TTC-induced pyroptosis in UM cells [5] [6] | Validates necessity of caspase-3/GSDME axis. | |

| Genetic Knockdown | GSDMD (siRNA/CRISPR) | Not explicitly detailed in results abstracts for macrophages. | - |

| GSDME (CRISPR-Cas13d) | Suppressed TTC-induced pyroptosis in UM cells [5] [6] | Confirms GSDME as the key executioner. |

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these findings, here are the core methodologies from the cited studies.

1. Cell Culture and Treatment [2] [3]

- Cell Lines: Murine macrophage RAW 264.7, murine microglial BV2, and murine peritoneal macrophages.

- Culture Conditions: Use specific commercial media supplemented with 10% FBS and 1% antibiotics. Maintain cells at 37°C in a humidified incubator with 5% CO₂.

- TTC Treatment: Prepare a stock solution of TTC. Treat cells at concentrations ranging from 100 to 400 µM for 24 hours.

2. Key Assays for Detecting Pyroptosis

- Cell Viability (CCK-8 Assay): To quantify the decrease in cell viability following TTC treatment [1] [3].

- Lactate Dehydrogenase (LDH) Release Assay: To measure plasma membrane rupture, a hallmark of pyroptosis [1] [2] [3].

- Enzyme-Linked Immunosorbent Assay (ELISA): To detect the secretion of mature IL-1β into the cell culture supernatant [1] [3].

- Western Blot Analysis: To analyze the cleavage of key proteins [2] [3] [5].

- Targets: Pro-caspase-1, caspase-11 (or their active subunits), GSDMD, GSDME, and caspase-3.

- Key Antibodies: Anti-GSDMD, anti-caspase-1, anti-caspase-11, anti-GSDME, anti-caspase-3.

- Light Microscopy: To observe characteristic morphological changes like cell swelling and ballooning [2] [3].

3. Pathway Inhibition Studies [1] [2] [5]

- Pharmacological Inhibition:

- Use caspase-1 inhibitor (e.g., Belnacasan, 10 µM).

- Use caspase-11 inhibitor (e.g., Wedelolactone, 20 µM).

- Use caspase-3 inhibitor (e.g., Z-DEVD-FMK).

- Protocol: Pre-treat cells with inhibitors for 30 minutes before adding TTC.

- Genetic Knockdown (for GSDME in UM cells):

- Use CRISPR-Cas13d technology to knock down GSDME expression.

- Validate knockdown efficiency via Western Blot before TTC treatment.

Therapeutic Implications and Future Directions

The induction of pyroptosis by TTC has significant therapeutic implications, particularly in two areas.

Mitigating Local Anesthetic Toxicity: TTC-induced macrophage pyroptosis provides a novel mechanistic explanation for its local cytotoxicity [1] [2]. Therapies targeting pyroptosis, such as caspase inhibitors or pore blockers, could be a promising future strategy for preventing and treating local anesthetic toxicity [1] [7].

Enhancing Cancer Immunotherapy: Inducing pyroptosis in cancer cells can stimulate robust anti-tumor immunity [8] [9]. The finding that TTC triggers GSDME-mediated pyroptosis in uveal melanoma highlights its potential as an adjuvant anticancer therapy [5] [6].

References

- 1. Tetracaine hydrochloride induces macrophage pyroptosis ... [pubmed.ncbi.nlm.nih.gov]

- 2. This compound induces macrophage pyroptosis ... [spandidos-publications.com]

- 3. This compound induces macrophage pyroptosis ... [pmc.ncbi.nlm.nih.gov]

- 4. Local anesthetic this compound induces ... [sciencedirect.com]

- 5. Local anesthetic this compound induces ... [em-consulte.com]

- 6. Local anesthetic this compound induces ... [pubmed.ncbi.nlm.nih.gov]

- 7. Delaying pyroptosis with an AI-screened gasdermin D pore ... [nature.com]

- 8. Targeting pyroptosis for cancer immunotherapy: mechanistic ... [molecular-cancer.biomedcentral.com]

- 9. Methods for monitoring cancer cell pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]

tetracaine hydrochloride surface anesthesia cystoscopy protocol

Application Notes: Combined Anesthesia for Painless Cystoscopy

The integration of tetracaine hydrochloride jelly as a surface anesthesia with intravenous anesthesia represents a significant advancement in performing painless cystoscopy. This approach aligns with the principles of comfortable medical care by enhancing patient comfort and improving procedural efficiency [1] [2].

- Clinical Rationale: Traditionally, cystoscopy can cause significant pain and fear, leading to patient non-cooperation. While intravenous general anesthesia (e.g., with propofol) effectively addresses this, it carries risks that increase with higher doses. The combined protocol aims to provide effective analgesia and sedation while reducing the required dosage of systemic anesthetics, thereby enhancing procedural safety [1].

- Key Advantages: A 2025 prospective randomized controlled trial demonstrated that the combined regimen offered significant benefits compared to intravenous anesthesia alone. These included a reduction in the additional propofol dosage required, shorter anesthesia, cystoscopy, and total surgical times, and improved postoperative oxygenation (SpO₂). The study also reported no postoperative complications or adverse events, indicating a high safety profile [1] [2].

Detailed Experimental Protocol

The following methodology is adapted from a study conducted at Beijing Tsinghua Changgung Hospital from 2023 to 2024 [1] [2].

Study Design and Patient Selection

| Aspect | Description |

|---|---|

| Trial Design | Prospective, Randomized Controlled Trial |

| Participants | 60 male inpatients, aged ≥18 years, scheduled for ureteral stent removal after stone surgery [1]. |

| Groups | Experimental Group (n=30): Tetracaine HCl jelly + Intravenous Anesthesia. Control Group (n=30): Glycerin + Intravenous Anesthesia [1]. | | Ethics | Approved by the hospital ethics committee; informed consent obtained from all participants [1]. |

Inclusion Criteria:

- Good urethral condition and clear urine in the bladder.

- No contraindications to general anesthesia.

- Eligible for anesthesia assessment at the pre-operative clinic [1].

Exclusion Criteria:

- Severe cardiopulmonary dysfunction or coagulopathy.

- Pregnancy.

- Urethral stricture preventing cystoscopy.

- Deemed unsuitable for the procedure by the anesthesiologist [1].

Anesthesia and Surgical Procedure

The following workflow diagram summarizes the key steps and timing of the protocol.

Data Collection and Outcomes

The study defined primary and secondary observation indicators to evaluate the protocol's efficacy and safety [1].

Primary Observation Indicator:

- Total dosage of propofol used [1].

Secondary Observation Indicators:

- Cystoscopy time (from insertion to withdrawal of the scope).

- Anesthesia recovery time.

- Intraoperative and postoperative vital signs (SBP, HR, SpO₂).

- Incidence of complications or adverse events [1].

The key quantitative outcomes from the study are summarized in the table below. Data is presented as median (interquartile range) unless otherwise specified [1].

| Outcome Measure | Experimental Group\n(Tetracaine + IV Anesthesia) | Control Group\n(IV Anesthesia Alone) | P Value |

|---|---|---|---|

| Additional Propofol (mL) | 0 [0, 5] | 5 [5, 10] | < 0.05 |

| Anesthesia Time (min) | 5 [3, 70] | 8 [4, 10] | < 0.05 |

| Cystoscopy Time (min) | 5 [3, 9.75] | 12 [9, 16] | < 0.05 |

| Total Surgical Time (min) | 12 [9, 16.25] | 22 [16, 26.5] | < 0.05 |

| Post-op SpO₂ (%) | 100 [99, 100] | 99 [99, 100] | < 0.05 |

Discussion and Clinical Implications

The results strongly support the use of the combined regimen. The significant reduction in propofol requirements is a key finding, as it directly lowers anesthesia-related risks. The shorter procedure times improve operational efficiency and patient throughput. The higher postoperative SpO₂ suggests a smoother recovery profile, which is particularly beneficial for patients with compromised health [1].

For researchers and drug developers, this protocol highlights the value of repurposing established local anesthetics in novel combination strategies to optimize procedural outcomes. The safety and efficacy demonstrated provide a strong foundation for further investigation into other urological or endoscopic applications.

References

Comprehensive Application Notes: Fluorescence Quenching Quantification Methods for Tetracaine Hydrochloride

Introduction to Fluorescence Quenching Principles

Fluorescence quenching methodologies provide sensitive, selective, and cost-effective analytical approaches for pharmaceutical quantification, particularly for compounds like tetracaine hydrochloride (TA·HCl). These methods rely on the molecular interactions between the target analyte and fluorescent probes that result in measurable decreases in fluorescence intensity (quenching). The fundamental principle involves the formation of ground-state complexes between the drug molecule and selected fluorophores through various intermolecular forces, including electrostatic attraction, aromatic stacking interactions, and Van der Waals forces [1]. This quenching phenomenon follows predictable mathematical relationships, primarily described by the Stern-Volmer equation, which enables precise quantification of analyte concentrations.